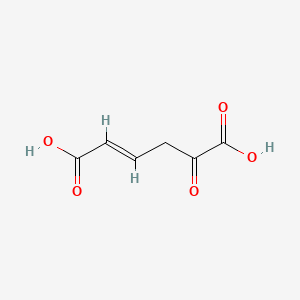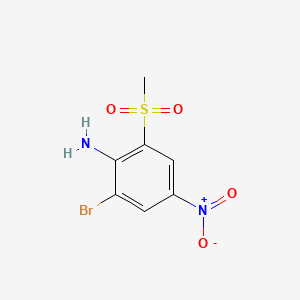
Tris(3,5,5-trimethylhexyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,5,5-trimethylhexyl) phosphate: is an organophosphate compound with the molecular formula C27H57O4P and a molecular weight of 476.71 g/mol . It is also known by its systematic name, Phosphoric acid tris(3,5,5-trimethylhexyl) ester . This compound is characterized by its three 3,5,5-trimethylhexyl groups attached to a central phosphate group, making it a versatile chemical used in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5,5-trimethylhexyl) phosphate typically involves the esterification of phosphoric acid with 3,5,5-trimethylhexanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
H3PO4+3C9H20O→C27H57O4P+3H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of phosphoric acid and 3,5,5-trimethylhexanol into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3,5,5-trimethylhexyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze to produce phosphoric acid and 3,5,5-trimethylhexanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3,5,5-trimethylhexanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphate compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(3,5,5-trimethylhexyl) phosphate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it valuable in the manufacturing of plastic products .
Biology and Medicine: In biological research, it is used as a reagent in the synthesis of various biomolecules. Its ability to modify the properties of biological membranes makes it useful in studying membrane dynamics and interactions .
Industry: In industrial applications, it serves as a flame retardant in the production of fire-resistant materials. Its incorporation into materials helps to reduce their flammability and improve safety standards .
Mécanisme D'action
The mechanism of action of Tris(3,5,5-trimethylhexyl) phosphate primarily involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, its phosphate group can participate in phosphorylation reactions, influencing enzyme activity and metabolic pathways .
Comparaison Avec Des Composés Similaires
- Tris(2-ethylhexyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(3,5,5-trimethylhexyl) phosphate is unique due to its bulky 3,5,5-trimethylhexyl groups, which provide distinct steric and electronic properties compared to other similar compounds.
Propriétés
Numéro CAS |
72386-53-9 |
|---|---|
Formule moléculaire |
C27H57O4P |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
tris(3,5,5-trimethylhexyl) phosphate |
InChI |
InChI=1S/C27H57O4P/c1-22(19-25(4,5)6)13-16-29-32(28,30-17-14-23(2)20-26(7,8)9)31-18-15-24(3)21-27(10,11)12/h22-24H,13-21H2,1-12H3 |
Clé InChI |
XJLVCRZMJZCMTG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOP(=O)(OCCC(C)CC(C)(C)C)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


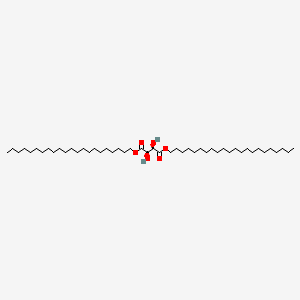
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

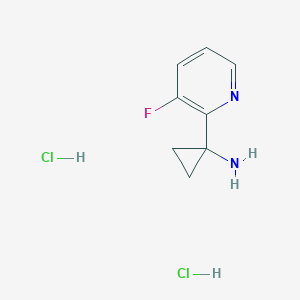
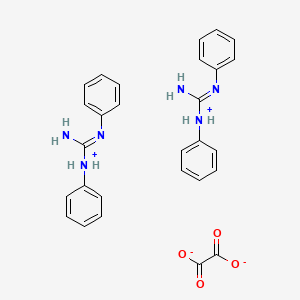
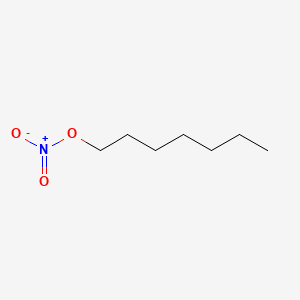
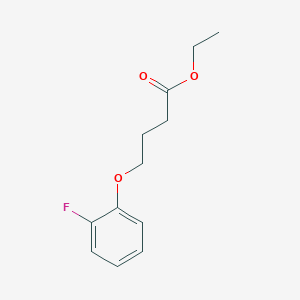
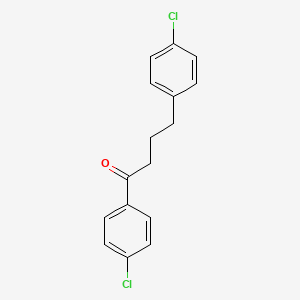
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)


